molecular formula C20H18ClN3O2 B2427189 2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097933-18-9

2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2427189
CAS No.: 2097933-18-9
M. Wt: 367.83
InChI Key: FXDVNQNEHCEAOH-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a synthetic small molecule designed for research applications, integrating a quinoxaline scaffold and a chlorophenyl-pyrrolidine moiety. The quinoxaline core is a privileged structure in medicinal chemistry, known for its role in designing potent kinase inhibitors . Compounds based on the quinoxaline scaffold have been shown to act as type II kinase inhibitors, binding to the inactive (DFG-out) conformation of kinases such as EphA3 and EphB4, which are relevant in oncology research for their role in cell signaling and proliferation . Furthermore, structural analogs featuring a pyrrolidine ring linked to an aromatic system have demonstrated significant bioactivity, including functioning as potent tubulin depolymerizing and vascular disrupting agents in cancer cell studies . The specific molecular architecture of this compound, combining these pharmacophores, suggests its potential utility as a valuable chemical probe for investigating kinase signaling pathways, anti-tubulin mechanisms, and cellular proliferation processes. This product is intended for non-clinical research purposes to aid in the exploration of these and other biochemical mechanisms. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-16-6-2-1-5-14(16)11-20(25)24-10-9-15(13-24)26-19-12-22-17-7-3-4-8-18(17)23-19/h1-8,12,15H,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDVNQNEHCEAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form the 2-chlorophenyl intermediate.

    Formation of the Quinoxalin-2-yloxy Intermediate: This step involves the synthesis of the quinoxalin-2-yloxy group through a series of reactions, including the formation of quinoxaline and subsequent etherification.

    Coupling Reaction: The final step involves the coupling of the 2-chlorophenyl intermediate with the quinoxalin-2-yloxy intermediate in the presence of a pyrrolidin-1-yl group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxalin-2-yloxy derivatives, while substitution reactions may produce various substituted chlorophenyl derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorophenyl derivatives and quinoxalin-2-yloxy derivatives. Examples include:

  • 2-(2-Chlorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one
  • 2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one

Uniqueness

The uniqueness of 2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one (CAS Number: 2097933-18-9) is a synthetic organic molecule notable for its potential biological activities. It features a chlorophenyl group, a quinoxaline moiety, and a pyrrolidine ring, which contribute to its unique properties and interactions within biological systems. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H18_{18}ClN3_3O2_2
  • Molecular Weight : 367.8 g/mol
  • Structural Features :
    • Chlorophenyl Group
    • Quinoxaline Moiety
    • Pyrrolidine Ring

Synthesis Methods

The synthesis of this compound typically involves several steps that allow for structural modifications to enhance biological activity. Various synthetic pathways have been explored, focusing on optimizing yield and purity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of quinoxaline and pyrrolidine exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some related compounds have demonstrated significant antibacterial and antifungal activities.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

Anticancer Activity

A study evaluated the cytotoxic effects of various quinoxaline derivatives on prostate cancer cell lines (PC-3). The results indicated that certain derivatives significantly reduced cell viability at concentrations of 15 µM, suggesting potential therapeutic applications in oncology .

CompoundCell LineViability (%) at 15 µM
4dMRC-579
3bPC-356
4ePC-3Significant decrease

This table illustrates the varying degrees of efficacy among different derivatives, highlighting the importance of structural modifications in enhancing bioactivity.

Enzyme Inhibition Studies

Research has identified that quinoxaline derivatives can inhibit heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival. Compounds from the study were found to stabilize Hsp90 client proteins without triggering heat shock response pathways .

The proposed mechanism of action for the biological activity of 2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one involves:

  • Binding to specific receptors or enzymes, leading to altered signaling pathways.
  • Induction of apoptosis in cancer cells through modulation of cell cycle regulators.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
3-(4-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-oneSimilar enone structureSubstituted phenyl group may alter activity
4-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-2-oneLonger carbon chainPotentially different pharmacokinetics
5-(Chlorophenyl)-3-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]pentan-2-oneExtended aliphatic chainMay enhance lipophilicity

This table shows how variations in substituents can significantly influence the biological properties and applications of related compounds.

Q & A

Q. What are the critical considerations for synthesizing 2-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one with high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Pyrrolidine ring formation : Cyclization of amines and carbonyl precursors (e.g., formaldehyde) under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Quinoxaline coupling : Nucleophilic substitution or Mitsunobu reactions to attach quinoxalin-2-yloxy groups to pyrrolidine, requiring anhydrous solvents (DMF, THF) and catalytic bases (e.g., K₂CO₃) .
  • Chlorophenyl introduction : Friedel-Crafts acylation or ketone alkylation using 2-chlorobenzoyl chloride .
    Optimization : Reaction temperatures (60–100°C), solvent polarity (DMF for polar intermediates), and TLC monitoring (hexane:EtOAc 3:1) are critical for purity ≥95% .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : To verify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm; pyrrolidine N-CH₂ at δ 3.0–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₁H₁₇ClN₃O₂; exact mass calc. 394.09) .
  • X-ray crystallography : Resolve dihedral angles between quinoxaline and pyrrolidine rings, critical for assessing conformational stability .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodological Answer :
  • LogP : Estimated ~3.2 (via software like MarvinSketch), indicating moderate lipophilicity from chlorophenyl/quinoxaline groups. Adjust solubility using co-solvents (DMSO for in vitro assays) .
  • Degradation : Susceptible to hydrolysis at the ketone group under acidic/alkaline conditions. Stability studies (pH 1–9, 37°C) with HPLC monitoring are recommended .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization for target binding (e.g., kinase inhibition)?

  • Methodological Answer :
  • Core modifications : Replace quinoxaline with pyridopyrimidine to enhance π-π stacking in kinase active sites .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on chlorophenyl to improve binding affinity (ΔΔG ≤ -2 kcal/mol via docking simulations) .
  • Pharmacophore mapping : Use Schrödinger’s Phase to align with known inhibitors (e.g., EGFR inhibitors) and validate via SPR binding assays .

Q. What strategies resolve contradictory bioactivity data across in vitro and in vivo models?

  • Methodological Answer :
  • Metabolic stability : Assess hepatic microsomal clearance (e.g., human CLₕₑₚ ≥ 15 mL/min/kg indicates rapid metabolism). Use deuterated analogs to block CYP3A4-mediated oxidation .
  • Plasma protein binding (PPB) : High PPB (>95%) may reduce free drug concentration in vivo. Compare unbound IC₅₀ values using ultrafiltration .
  • Tissue distribution : Autoradiography (¹⁴C-labeled compound) to identify accumulation in off-target tissues .

Q. How can computational modeling predict off-target interactions and toxicity risks?

  • Methodological Answer :
  • Docking screens : Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., hERG channel inhibition). Validate with patch-clamp electrophysiology .
  • ADMET prediction : QikProp simulations for CNS permeability (PS ≤ 5 nm/s) and Ames test alerts (mutagenicity flags from nitro groups) .
  • Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated hepatocytes to identify oxidative stress pathways .

Experimental Design & Data Analysis

Q. What in vitro assays are optimal for evaluating its anticancer potential?

  • Methodological Answer :
  • Cell viability : MTT assays on NCI-60 panels (IC₅₀ ≤ 10 µM indicates potency) .
  • Apoptosis : Annexin V/PI staining with flow cytometry (≥20% apoptosis at 24h) .
  • Kinase profiling : Eurofins KinaseProfiler™ to identify inhibitory activity (e.g., IC₅₀ for CDK4/6 ≤ 100 nM) .

Q. How to address batch-to-batch variability in biological assay results?

  • Methodological Answer :
  • Quality control : Enforce strict synthesis protocols (e.g., ≥99% purity via prep-HPLC) and NMR lot verification .
  • Normalization : Use Z-factor scoring to validate assay robustness (Z ≥ 0.5) and internal controls (e.g., staurosporine for apoptosis) .
  • Statistical rigor : ANOVA with post-hoc Tukey tests (p < 0.05) and ≥3 biological replicates .

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